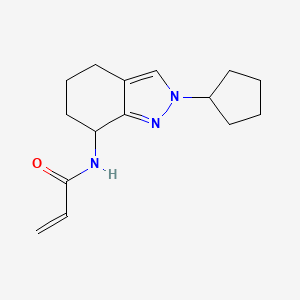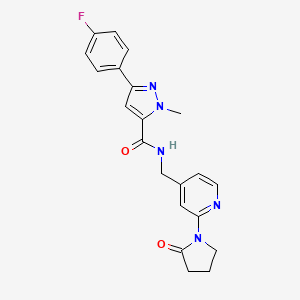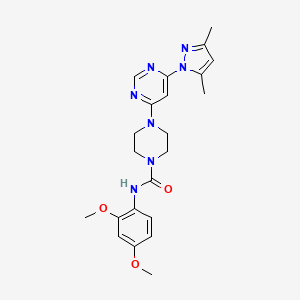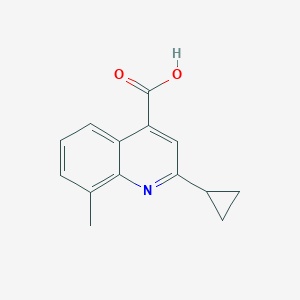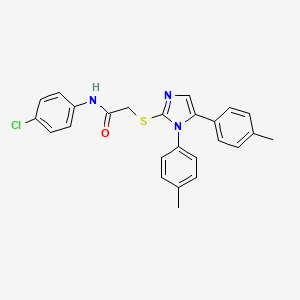
N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide, also known as CTI, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CTI is a small molecule that belongs to the class of imidazole-based compounds and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been shown to reduce oxidative stress and protect against neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide is its low toxicity and high selectivity for cancer cells. This compound has also shown good bioavailability and pharmacokinetic properties in animal studies. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Another area of interest is the optimization of this compound for specific disease indications, such as cancer or neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide involves a multi-step process that includes the condensation of 4-chloroaniline with p-tolualdehyde, followed by the formation of the imidazole ring through cyclization with thiourea. The final step involves the introduction of the acetamide group through acetylation.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. In addition, this compound has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3OS/c1-17-3-7-19(8-4-17)23-15-27-25(29(23)22-13-5-18(2)6-14-22)31-16-24(30)28-21-11-9-20(26)10-12-21/h3-15H,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTINFFFQKVASJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

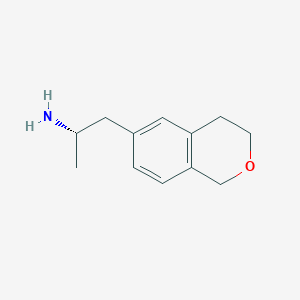
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)
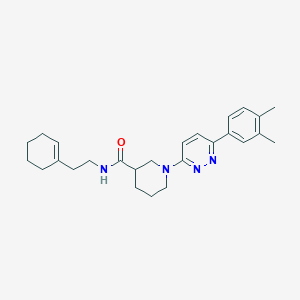
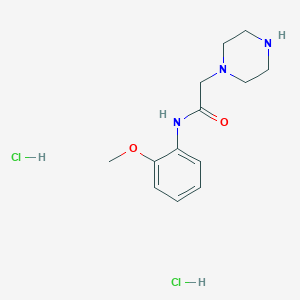
![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)
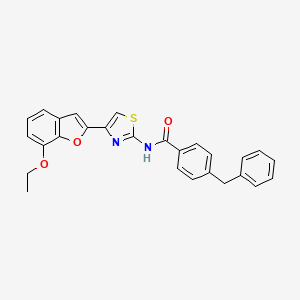
![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)
![3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2479255.png)
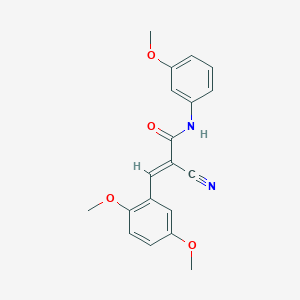
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)
